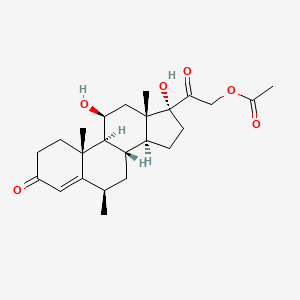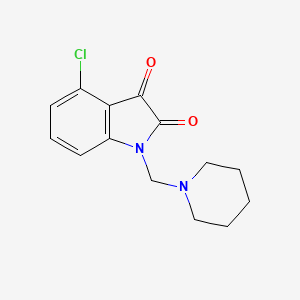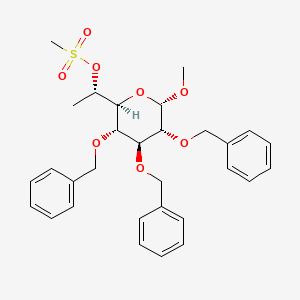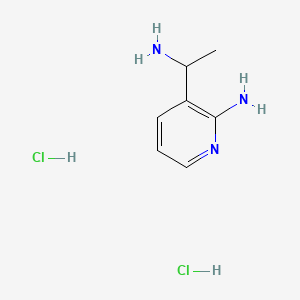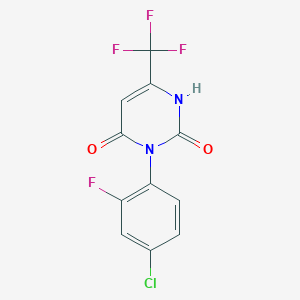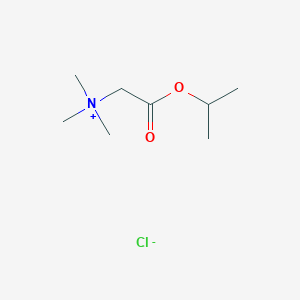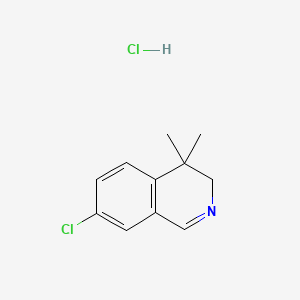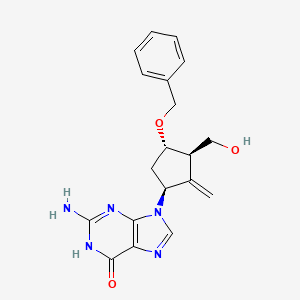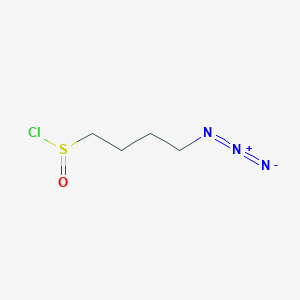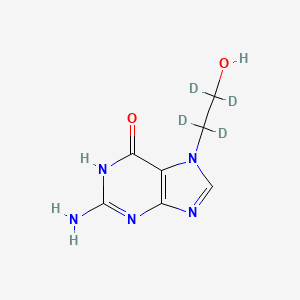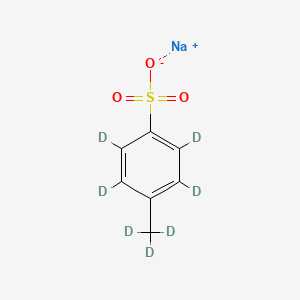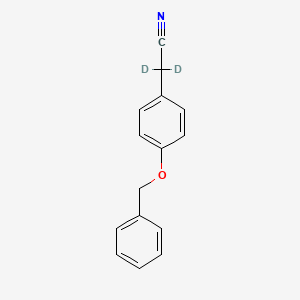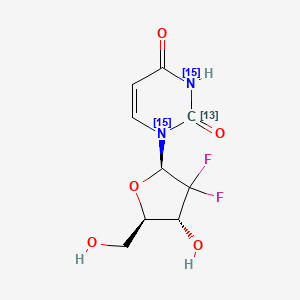
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 2’,2’-Difluoro-2’-deoxyuridine, which is a metabolite of the anticancer drug gemcitabine. This compound is labeled with carbon-13 and nitrogen-15, making it useful for various research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The synthetic route typically starts with the precursor 2’,2’-Difluoro-2’-deoxyuridine, which undergoes isotopic labeling through specific chemical reactions. The reaction conditions often involve the use of labeled reagents and catalysts to achieve the desired isotopic incorporation .
Industrial Production Methods
Industrial production of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal DNA synthesis and repair, leading to cytotoxic effects. This mechanism is similar to that of its parent compound, gemcitabine, which is used as an anticancer agent. The labeled isotopes allow for precise tracking and quantification in various studies .
Vergleich Mit ähnlichen Verbindungen
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
2’,2’-Difluoro-2’-deoxyuridine: The unlabeled parent compound.
Gemcitabine: An anticancer nucleoside analog from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
Other isotope-labeled nucleosides: Compounds labeled with different isotopes for various research purposes .
Eigenschaften
Molekularformel |
C9H10F2N2O5 |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1 |
InChI-Schlüssel |
FIRDBEQIJQERSE-TZHUGDOOSA-N |
Isomerische SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


